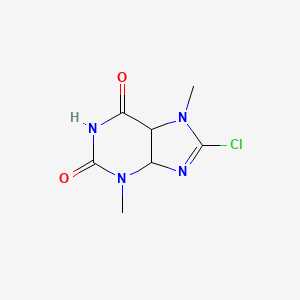
8-Chloro-3,7-dimethyl-4,5-dihydropurine-2,6-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8-chloro-3,7-dimethyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione is a chemical compound with the molecular formula C8H9ClN4O2. It is a derivative of purine, a heterocyclic aromatic organic compound that is widely found in nature. This compound is known for its various applications in scientific research, particularly in the fields of chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-chloro-3,7-dimethyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione typically involves the chlorination of the corresponding purine derivative. One common method involves the reaction of 3,7-dimethylxanthine with a chlorinating agent such as phosphorus oxychloride (POCl3) under controlled conditions. The reaction is usually carried out in an inert solvent like dichloromethane at a temperature range of 0-5°C to ensure selective chlorination at the 8-position .
Industrial Production Methods
In an industrial setting, the production of 8-chloro-3,7-dimethyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione can be scaled up using continuous flow reactors. This method allows for better control over reaction parameters and improved yield. The use of automated systems ensures consistent quality and reduces the risk of contamination.
Chemical Reactions Analysis
Types of Reactions
8-chloro-3,7-dimethyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine atom at the 8-position can be substituted with other nucleophiles such as amines or thiols.
Oxidation Reactions: The compound can be oxidized to form corresponding oxo derivatives.
Reduction Reactions: Reduction of the compound can lead to the formation of dihydro derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines (e.g., methylamine) and thiols (e.g., thiophenol). These reactions are typically carried out in polar solvents like ethanol or acetonitrile at room temperature.
Oxidation Reactions: Oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) are used under acidic conditions.
Reduction Reactions: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are employed under anhydrous conditions.
Major Products Formed
Substitution Reactions: Products include 8-amino-3,7-dimethyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione and 8-thio-3,7-dimethyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione.
Oxidation Reactions: Products include 8-chloro-3,7-dimethyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione-5-oxide.
Reduction Reactions: Products include 8-chloro-3,7-dimethyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione-5,6-dihydro.
Scientific Research Applications
8-chloro-3,7-dimethyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of various purine derivatives and as a reagent in organic synthesis.
Biology: The compound is used in studies related to enzyme inhibition and receptor binding.
Industry: The compound is used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals.
Mechanism of Action
The mechanism of action of 8-chloro-3,7-dimethyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as anti-inflammatory and anti-cancer activities. The compound also interacts with adenosine receptors, which play a role in its pharmacological effects .
Comparison with Similar Compounds
Similar Compounds
8-chloro-1,3,7-trimethyl-3,7-dihydro-1H-purine-2,6-dione: This compound is structurally similar but has an additional methyl group at the 1-position.
8-chloro-3-methyl-2,3,6,9-tetrahydro-1H-purine-2,6-dione: This compound has a different substitution pattern, with a methyl group at the 3-position and a different ring structure.
Uniqueness
8-chloro-3,7-dimethyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione is unique due to its specific substitution pattern and its ability to undergo a variety of chemical reactions
Properties
Molecular Formula |
C7H9ClN4O2 |
|---|---|
Molecular Weight |
216.62 g/mol |
IUPAC Name |
8-chloro-3,7-dimethyl-4,5-dihydropurine-2,6-dione |
InChI |
InChI=1S/C7H9ClN4O2/c1-11-3-4(9-6(11)8)12(2)7(14)10-5(3)13/h3-4H,1-2H3,(H,10,13,14) |
InChI Key |
VCXFZMPLOOISIQ-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2C(N=C1Cl)N(C(=O)NC2=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















